Cyclopentane-1,2,3,4-tetracarboxylic acid

Catalog No.
S661398
CAS No.
3724-52-5
M.F
C9H10O8
M. Wt
246.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentane-1,2,3,4-tetracarboxylic acid

CAS Number

3724-52-5

Product Name

Cyclopentane-1,2,3,4-tetracarboxylic acid

IUPAC Name

cyclopentane-1,2,3,4-tetracarboxylic acid

Molecular Formula

C9H10O8

Molecular Weight

246.17 g/mol

InChI

InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)

InChI Key

WOSVXXBNNCUXMT-UHFFFAOYSA-N

SMILES

C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Building block for Metal-Organic Frameworks (MOFs):

Due to its multiple carboxylic acid groups, CPTA can act as a ligand, forming strong bonds with metal ions. This property makes it a potential building block for the construction of Metal-Organic Frameworks (MOFs) []. MOFs are porous materials with a wide range of potential applications, including gas storage, separation, and catalysis.

Precursor for the synthesis of functional molecules:

The presence of four carboxylic acid groups allows for further chemical modifications of CPTA. Researchers are exploring the potential of using CPTA as a starting material for the synthesis of various functional molecules with desired properties, such as specific binding capabilities or catalytic activity [].

Cyclopentane-1,2,3,4-tetracarboxylic acid is an organic compound characterized by the molecular formula C9H10O8. This compound consists of a cyclopentane ring with four carboxylic acid groups attached at positions 1, 2, 3, and 4. It is a colorless solid that plays a significant role in various chemical and biological processes. The presence of multiple carboxylic acid groups allows for strong coordination with metal ions, making it useful in the formation of metal-organic frameworks and other coordination compounds .

  • Moderate acidity: CPTA might exhibit mild to moderate acidity due to the carboxylic acid groups, potentially causing skin or eye irritation upon contact [].
  • Low flammability: The presence of multiple carboxyl groups suggests lower flammability compared to hydrocarbons [].

  • Oxidation: The compound can undergo further oxidation, leading to the formation of more oxidized derivatives.
  • Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
  • Substitution: The carboxylic acid groups can be substituted with various functional groups through nucleophilic substitution reactions .

The biological activity of cyclopentane-1,2,3,4-tetracarboxylic acid is notable due to its ability to form complexes with metal ions such as aluminum (III), gallium (III), and yttrium (III). These interactions can influence cellular functions by affecting metal ion availability and distribution within biological systems. The compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism . Furthermore, it serves as a precursor for synthesizing biologically active compounds.

Several methods exist for synthesizing cyclopentane-1,2,3,4-tetracarboxylic acid:

  • Oxidation of Cyclopentane Derivatives: A common method involves the oxidation of cyclopentane using potassium permanganate under acidic conditions. This process introduces carboxylic acid groups at the desired positions on the cyclopentane ring.
  • Industrial Production: In industrial settings, large-scale oxidation processes utilizing suitable oxidizing agents and catalysts are employed to ensure high yields and purity. Reaction conditions such as temperature and pressure are optimized for efficient production .

Cyclopentane-1,2,3,4-tetracarboxylic acid has a variety of applications across different fields:

  • Chemistry: It acts as a building block in synthesizing complex organic molecules and coordination polymers.
  • Biology: The compound serves as a precursor for biologically active compounds.
  • Industry: It is utilized in producing metal-organic frameworks for applications in gas storage, catalysis, and sensing technologies .

Interaction studies have shown that cyclopentane-1,2,3,4-tetracarboxylic acid forms stable complexes with various metal ions. These complexes can significantly influence biochemical pathways involving these metals. For instance, its ability to bind with aluminum (III) may affect processes related to signal transduction and enzyme activation . Studies also suggest that its coordination chemistry could lead to novel therapeutic applications by modulating metal ion bioavailability in biological systems.

Cyclopentane-1,2,3,4-tetracarboxylic acid shares structural similarities with other tetracarboxylic acids but stands out due to its unique cyclopentane framework. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Citric AcidTricarboxylic AcidContains three carboxyl groups; widely used in biochemistry.
Succinic AcidDicarboxylic AcidTwo carboxyl groups; important in metabolic processes.
Maleic AcidDicarboxylic AcidContains cis double bond; used in polymer chemistry.
Fumaric AcidDicarboxylic AcidTrans isomer of maleic acid; used in food industry.

Cyclopentane-1,2,3,4-tetracarboxylic acid is unique due to its cyclic structure and the presence of four carboxylic acid groups that allow for versatile coordination chemistry with metal ions .

XLogP3

-1.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.7%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (90.7%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (90.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

3786-91-2
3724-52-5

Dates

Modify: 2023-08-15

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